3,5-Bis(trifluoromethyl)phenylsulfonylethanol

Vue d'ensemble

Description

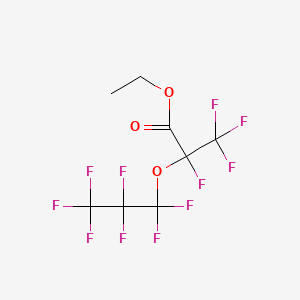

3,5-Bis(trifluoromethyl)phenylsulfonylethanol, commonly known as BTfMPS, is a fluorinated sulfonic acid ester. It has been used in the synthesis of various compounds, including N-[2-hydroxy-1-naphthylidene]-3,5-bis(trifluoromethyl)aniline, Schiff’s base, and 5,7-bis(trifluoromethyl)aniline .

Synthesis Analysis

The synthesis of 3,5-Bis(trifluoromethyl)phenylsulfonylethanol involves complex chemical reactions. For instance, it has been used in the synthesis of pyrazole derivatives, which are potent growth inhibitors of drug-resistant bacteria . An efficient biocatalytic process for ®-[3,5-bis(trifluoromethyl)phenyl]ethanol was developed via the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone, catalyzed by whole cells of newly isolated Trichoderma asperellum ZJPH0810 using ethanol and glycerol as dual cosubstrate for cofactor recycling .Molecular Structure Analysis

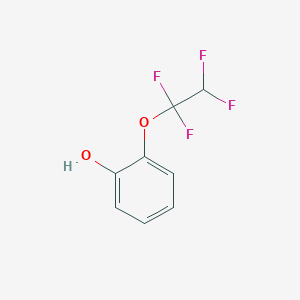

The molecular structure of 3,5-Bis(trifluoromethyl)phenylsulfonylethanol is complex and involves multiple chemical bonds . The molecule contains a phenyl ring substituted with two trifluoromethyl groups and a sulfonylethanol group.Chemical Reactions Analysis

3,5-Bis(trifluoromethyl)phenylsulfonylethanol can participate in various chemical reactions. For instance, it has been used in the synthesis of pyrazole derivatives through a series of chemical reactions . It has also been involved in the biocatalytic synthesis of ®-[3,5-bis(trifluoromethyl)phenyl]ethanol .Applications De Recherche Scientifique

Antibacterial Agents

3,5-Bis(trifluoromethyl)phenylsulfonylethanol: has demonstrated promising antimicrobial activity. Researchers have synthesized novel pyrazole derivatives containing this compound and evaluated their effectiveness against drug-resistant bacteria, including Enterococci and methicillin-resistant Staphylococcus aureus (MRSA) . These derivatives exhibit potent growth inhibition, with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL. Some compounds are also bactericidal and effective against MRSA persisters. Notably, compounds 11, 28, and 29 show efficacy against S. aureus biofilms .

Chemical Derivatization

3,5-Bis(trifluoromethyl)phenylsulfonylethanol can serve as a versatile building block for chemical derivatization. Its functional groups allow modification of surfaces, such as amino-functionalized model surfaces, through exothermic reactions .

Ligands in Catalysis

Tris[3,5-bis(trifluoromethyl)phenyl]phosphine, derived from our compound, acts as a ligand in various catalytic reactions. Researchers have employed it to enhance reaction efficiency and selectivity .

Scientific Research and Development

As indicated by its use in laboratory chemicals and scientific research, 3,5-Bis(trifluoromethyl)phenylsulfonylethanol plays a crucial role in advancing our understanding of chemical processes and materials .

Materials Science

Given its functional groups and unique structure, 3,5-Bis(trifluoromethyl)phenylsulfonylethanol could be incorporated into polymers, coatings, or other materials to impart specific properties, such as hydrophobicity or chemical stability.

Alkhaibari, I. S., Raj KC, H., Roy, S., Abu-gazleh, M. K., Gilmore, D. F., & Alam, M. A. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(16), 5083. DOI: 10.3390/molecules26165083

Orientations Futures

The future directions for 3,5-Bis(trifluoromethyl)phenylsulfonylethanol could involve its use in the synthesis of new compounds and in the development of new chemical reactions . Its role in the synthesis of pyrazole derivatives and its potential use in tackling antibiotic-resistant bacterial infections highlight its importance in the field of medicinal chemistry .

Mécanisme D'action

Target of Action

Compounds with similar structures have been used in the derivatization of histamine, tyramine, tryptamine, and 2-phenylethylamine . These compounds play crucial roles in various physiological processes, including neurotransmission and immune response.

Mode of Action

It’s worth noting that compounds with a similar 3,5-bis (trifluoromethyl)phenyl motif are used ubiquitously in h-bond catalysts . These catalysts can activate substrates in the transition state and subsequently stabilize partial negative charges (e.g., oxygen anions) .

Biochemical Pathways

Compounds with similar structures have been used to suppress the diffusion of polysulfides, leading to improved capacity and cyclic stability of li–s batteries . This suggests that the compound may interact with sulfur-containing biochemical pathways.

Pharmacokinetics

The compound’s logp value is 357100 , indicating that it is lipophilic and may be absorbed well in the body. The compound’s bioavailability would be influenced by factors such as its absorption rate, distribution within the body, metabolism, and excretion rate.

Result of Action

Compounds with similar structures have been shown to improve the capacity and cyclic stability of li–s batteries by suppressing the diffusion of polysulfides . This suggests that the compound may have a stabilizing effect on molecular structures.

Action Environment

It’s worth noting that compounds with similar structures have been shown to detonate on loss of solvent contact or upon moderate heating . This suggests that the compound’s action and stability may be sensitive to changes in the environment, such as temperature and solvent conditions.

Propriétés

IUPAC Name |

2-[3,5-bis(trifluoromethyl)phenyl]sulfonylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F6O3S/c11-9(12,13)6-3-7(10(14,15)16)5-8(4-6)20(18,19)2-1-17/h3-5,17H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGINSQDXMKHIOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)CCO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373509 | |

| Record name | 2-[3,5-Bis(trifluoromethyl)benzene-1-sulfonyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Bis(trifluoromethyl)phenylsulfonylethanol | |

CAS RN |

450409-87-7 | |

| Record name | 2-[3,5-Bis(trifluoromethyl)benzene-1-sulfonyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 450409-87-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(5-Methyl-tetrazol-1-yl)-phenyl]-acetic acid](/img/structure/B1598033.png)